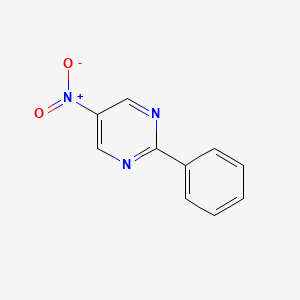

5-nitro-2-phenylpyrimidine

Description

Significance of Pyrimidine (B1678525) Derivatives in Chemical Research

Pyrimidine derivatives are of immense importance in the realm of chemical research, primarily due to their presence in a vast array of biologically significant molecules. mdpi.com The pyrimidine core is fundamental to the structure of nucleobases such as cytosine, thymine, and uracil, which are the building blocks of nucleic acids, DNA, and RNA. mdpi.com This natural prevalence has long inspired chemists to explore synthetic pyrimidine analogues for therapeutic purposes.

The versatility of the pyrimidine scaffold allows for the development of compounds with a wide spectrum of pharmacological activities. mdpi.com These include, but are not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and antifungal agents. mdpi.comnih.gov The ability to readily modify the pyrimidine ring at various positions enables the fine-tuning of a compound's biological activity and pharmacokinetic properties, making it a privileged structure in drug discovery. nih.govnih.gov

Contextualization of Nitro-Substituted Pyrimidines

The introduction of a nitro group onto the pyrimidine ring, as seen in 5-nitro-2-phenylpyrimidine, significantly influences the molecule's chemical character. The strong electron-withdrawing nature of the nitro group has a profound impact on the electron density of the pyrimidine ring, which in turn affects its reactivity. nih.gov This electronic modification can enhance the susceptibility of the pyrimidine ring to nucleophilic attack, making nitro-substituted pyrimidines valuable intermediates in the synthesis of more complex heterocyclic systems. nih.gov

Furthermore, the nitro group itself can be a pharmacophore or can be chemically transformed into other functional groups, such as an amino group, which opens up further avenues for derivatization. Research has shown that nitro-substituted pyrimidines and their derivatives exhibit a range of biological activities, including potential as anticancer and antimicrobial agents. For instance, various 5-nitropyrimidine (B80762) derivatives have been synthesized and evaluated for their antiproliferative activities against several human cancer cell lines.

Overview of Research Domains Pertaining to this compound

Research specifically focused on this compound has primarily revolved around its synthesis and its utility as a precursor for other heterocyclic compounds. A notable synthetic route involves the reaction of 5-nitropyrimidine with benzamidine (B55565). In this reaction, which occurs in an ethanolic solution in the presence of triethylamine, 2-phenyl-5-nitropyrimidine is formed in good yield. This transformation is a key example of how the pyrimidine ring can be modified to introduce specific substituents.

While extensive biological studies on this compound itself are not widely documented in publicly available literature, the broader class of 2-phenylpyrimidine (B3000279) derivatives has been investigated for various therapeutic applications. For example, derivatives of 2-phenylpyrimidine have been explored as potent inhibitors of Bruton's tyrosine kinase (BTK), which is a target for the treatment of B-cell malignancies. nih.gov Additionally, other 2-phenylpyrimidine derivatives have been designed and synthesized as novel antifungal agents that target the enzyme CYP51. nih.gov These research areas highlight the potential for this compound to serve as a starting material for the development of new therapeutic agents. The presence of the nitro group offers a handle for further chemical modifications that could lead to compounds with enhanced biological activity.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-nitro-2-phenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O2/c14-13(15)9-6-11-10(12-7-9)8-4-2-1-3-5-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXRWVLAMQREVBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353834 | |

| Record name | 2-phenyl-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68906-00-3 | |

| Record name | 2-phenyl-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 5 Nitro 2 Phenylpyrimidine and Its Analogues

Classical Synthetic Approaches to the Pyrimidine (B1678525) Scaffold

Classical methods for the synthesis of the 5-nitro-2-phenylpyrimidine framework have traditionally relied on well-established multi-step reaction sequences. These approaches involve the sequential formation of the pyrimidine ring and the introduction of the nitro and phenyl substituents.

Multi-Step Reaction Sequences

The foundational strategy for constructing the 2-substituted 5-nitropyrimidine (B80762) core involves the condensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with an amidine. A highly effective method for the direct synthesis of 2-substituted 5-nitropyrimidines is the reaction of sodium nitromalonaldehyde (B3023284) with an appropriate amidine. In the case of this compound, benzamidine (B55565) hydrochloride is the selected amidine.

This reaction proceeds via a cyclocondensation mechanism. The sodium salt of nitromalonaldehyde provides the three-carbon backbone with the nitro group pre-installed at the eventual C5 position of the pyrimidine ring. Benzamidine serves as the nitrogen-carbon-nitrogen source, which upon reaction and subsequent dehydration, forms the heterocyclic ring. This method is advantageous as it directly incorporates the nitro group, avoiding a separate nitration step which can sometimes lead to challenges with regioselectivity and harsh reaction conditions.

General reviews on pyrimidine synthesis highlight that the condensation of 1,3-dicarbonyl compounds with amidines is a cornerstone of pyrimidine chemistry. researchgate.netijpsr.comtandfonline.com The reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts has been shown to produce 2-substituted pyrimidine-5-carboxylic esters, illustrating the versatility of this general approach. ulisboa.pt

A representative reaction for the synthesis of a 2-substituted 5-nitropyrimidine is presented in the table below:

| Reactant 1 | Reactant 2 | Product | Reference |

| Sodium nitromalonaldehyde | Benzamidine hydrochloride | This compound | tandfonline.com |

Nitration and Halogenation Protocols

Nitration: The introduction of a nitro group onto a pre-formed 2-phenylpyrimidine (B3000279) ring is a key synthetic strategy. The position of nitration is governed by the electronic properties of both the pyrimidine and the phenyl rings. The pyrimidine ring is electron-deficient, which deactivates the attached phenyl ring towards electrophilic substitution. Consequently, the nitration of 5-acetamido-2-phenylpyrimidine results in the nitration of the phenyl ring at the meta-position, yielding 5-acetamido-2-m-nitrophenylpyrimidine. youtube.com This indicates that the electron-releasing effect of the acetamido group is not sufficient to overcome the deactivating influence of the pyrimidine ring on the phenyl group. youtube.com

For the direct nitration of 2-phenylpyrimidine, the pyrimidine ring itself is generally deactivated towards electrophilic attack. However, the C5 position is the most susceptible to electrophilic substitution on the pyrimidine ring. researchgate.net Standard nitrating conditions, such as a mixture of concentrated nitric acid and sulfuric acid, are typically employed. orgsyn.orgmasterorganicchemistry.com The regioselectivity of such reactions can be influenced by the reaction temperature and the specific reagents used. nih.gov For instance, nitration of some five-membered heterocycles has been effectively carried out using milder reagents like nitrated silica (B1680970) gel or acetyl nitrate. youtube.comnih.gov

Halogenation: Halogenation of the pyrimidine ring, particularly at the C5 position, provides a versatile handle for further functionalization. N-halosuccinimides are commonly used reagents for the halogenation of pyrimidine-based nucleosides. While direct halogenation of this compound is less common, the synthesis of halogenated pyrimidines as precursors is a valuable strategy. For example, 2-chloro-5-nitropyrimidine (B88076) can serve as a key intermediate for the introduction of the phenyl group via coupling reactions. youtube.com

A summary of typical nitration conditions is provided below:

| Substrate | Reagents | Product | Observations | Reference |

| Phthalimide | Fuming HNO₃, H₂SO₄ | 4-Nitrophthalimide | Reaction kept between 10-15°C. | orgsyn.org |

| 5-Acetamido-2-phenylpyrimidine | Not specified | 5-Acetamido-2-m-nitrophenylpyrimidine | Nitration occurs on the phenyl ring. | youtube.com |

| 2-Aminopyridine | HNO₃, H₂SO₄ | 2-Amino-5-nitropyridine | Main product is the 5-nitro isomer. | nih.gov |

| Phenol | Nitrated silica gel | Mono- and di-nitro products | Safer, milder method. | youtube.com |

Coupling Reactions for Phenyl Moiety Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for forming the C-C bond between the pyrimidine ring and the phenyl group. This is often achieved by coupling a halogenated pyrimidine with a phenyl-containing organometallic reagent.

Suzuki Coupling: The Suzuki-Miyaura coupling is a widely used method that involves the reaction of a halopyrimidine with a phenylboronic acid in the presence of a palladium catalyst and a base. nih.gov This reaction is tolerant of a wide range of functional groups. For instance, 2-phenylpyrimidine derivatives have been synthesized via Suzuki coupling of a chloropyrimidine with a substituted phenylboronic acid. ijpsr.com

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent. A pyridyl zinc halide can be coupled with a halo-substituted heterocycle. This method is known for its high yields and mild reaction conditions.

Stille Coupling: The Stille reaction employs an organotin reagent. While effective, the toxicity of organotin compounds is a significant drawback.

The general scheme for these coupling reactions is as follows:

Advanced Synthetic Techniques

Selective Oxidation of Nitroso Precursors to Nitro Compounds

The conversion of a nitroso group to a nitro group represents a crucial transformation in the synthesis of 5-nitropyrimidines. While direct nitration of the pyrimidine ring can be challenging due to the ring's electron-deficient nature, the oxidation of a pre-installed nitroso group at the 5-position offers a more controlled and regioselective route.

The oxidation of 5-nitrosopyrimidines is a well-established method for the preparation of their 5-nitro counterparts. A general procedure involves the treatment of the 5-nitrosopyrimidine (B66288) with a suitable oxidizing agent. One notable example, although on a different pyrimidine derivative, is the oxidation of 5-nitroso-2,4,6-triaminopyrimidine. In this case, the oxidation was achieved using 30% hydrogen peroxide in trifluoroacetic acid, yielding 5-nitro-2,4,6-triaminopyrimidine. nih.gov This method highlights the utility of peroxy acids, such as peroxytrifluoroacetic acid formed in situ, as effective oxidants for this transformation. The reaction proceeds through the electrophilic attack of the oxidizing agent on the nitroso group, leading to the formation of the corresponding nitro compound.

The choice of oxidizing agent is critical to the success of the reaction and can influence the yield and purity of the final product. Other oxidizing agents that have been employed for the oxidation of nitroso compounds include nitric acid, potassium permanganate, and various organic peroxy acids. The reaction conditions, such as temperature and solvent, must be carefully optimized to maximize the yield and minimize the formation of byproducts.

Table 1: Examples of Oxidizing Agents for the Conversion of Nitroso to Nitro Groups

| Oxidizing Agent | Typical Reaction Conditions | Reference |

| Hydrogen Peroxide/Trifluoroacetic Acid | Room temperature | nih.gov |

| Nitric Acid | Varies | General Knowledge |

| Potassium Permanganate | Varies | General Knowledge |

| Organic Peroxy Acids | Varies | General Knowledge |

This table presents general oxidizing agents for the conversion of nitroso to nitro groups and is not specific to 5-nitroso-2-phenylpyrimidine due to a lack of specific literature data.

Microwave-Assisted Synthesis Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govlakotalakes.com This technology has been successfully applied to the synthesis of a wide range of heterocyclic compounds, including pyrimidine derivatives.

The application of microwave irradiation in the synthesis of pyrimidines can significantly enhance the efficiency of various reaction steps, such as condensation and cyclization reactions. For instance, microwave-assisted synthesis has been employed in the one-pot, three-component condensation of benzaldehyde (B42025) derivatives, methylcyanoacetate, and thio-barbituric acid in water to produce pyrimidine analogues. nih.gov This approach offers several advantages, including high yields (78–94%), short reaction times (3–6 minutes), and the use of an environmentally benign solvent. nih.gov

In the context of this compound synthesis, microwave assistance could be beneficial in the key steps, such as the condensation of benzamidine with a suitable three-carbon synthon to form the pyrimidine ring, or in the subsequent nitration or oxidation steps. The rapid heating provided by microwaves can overcome activation energy barriers and promote efficient conversion of reactants to products.

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of a Pyrano[2,3-d]pyrimidine Derivative

| Method | Temperature (°C) | Time | Yield (%) | Reference |

| Conventional (Room Temp) | Room Temperature | 2-7 h | 67-82 | nih.gov |

| Conventional (Heating) | 48 | 2-6 h | 69-86 | nih.gov |

| Conventional (Heating) | 60 | 1-4 h | 71-87 | nih.gov |

| Microwave Irradiation | - | 3-6 min | 78-94 | nih.gov |

This table illustrates the general advantages of microwave-assisted synthesis for a pyrimidine derivative and is not specific to this compound.

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to design more environmentally friendly processes. rsc.org These principles focus on reducing waste, using less hazardous substances, and improving energy efficiency. rsc.org In the synthesis of this compound and its analogues, several green chemistry strategies can be implemented.

One key aspect is the use of greener solvents. Traditional organic solvents are often volatile, flammable, and toxic. Replacing them with more benign alternatives, such as water, ethanol, or ionic liquids, can significantly reduce the environmental impact of a synthesis. rsc.org For example, the synthesis of some pyrimidine derivatives has been successfully carried out in water, which is a safe, non-toxic, and inexpensive solvent. nih.gov

Another green approach is the use of catalysts to promote reactions, as this can lead to higher atom economy and reduced waste. Multicomponent reactions, where three or more reactants are combined in a single step to form a complex product, are also a hallmark of green chemistry as they reduce the number of synthetic steps and purification stages. rsc.org Furthermore, energy-efficient methods like microwave-assisted synthesis, as discussed in the previous section, align well with the principles of green chemistry. rsc.org

Retrosynthetic Analysis and Design Principles

Retrosynthetic analysis is a powerful strategy used by organic chemists to plan the synthesis of complex molecules. ekb.egadvancechemjournal.comresearchgate.net The process involves mentally breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections. ekb.eg

For this compound, a retrosynthetic analysis would begin by identifying the key functional groups and the pyrimidine core. The nitro group at the 5-position is a key feature. This group can be introduced through the oxidation of a 5-nitroso group or by direct nitration of the 2-phenylpyrimidine precursor. The latter approach, however, might lack regioselectivity. Therefore, the disconnection of the C-NO2 bond to a 5-nitrosopyrimidine or a suitable precursor is a logical first step.

The 2-phenylpyrimidine core can be disconnected at the C-N bonds of the pyrimidine ring. A common and effective strategy for pyrimidine synthesis is the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. nih.gov In the case of 2-phenylpyrimidine, the logical precursors would be benzamidine and a suitable three-carbon synthon containing two electrophilic centers.

This leads to the following retrosynthetic pathway:

Scheme 1: Retrosynthetic Analysis of this compound

The design principles for the synthesis of this compound are guided by the need for regiochemical control and efficiency. The choice of the three-carbon synthon is crucial for the successful construction of the pyrimidine ring. The subsequent introduction of the nitro group must be carefully planned to ensure it is placed at the desired 5-position. The principles of retrosynthesis allow for the systematic exploration of different synthetic routes and the selection of the most viable and efficient strategy. ekb.egadvancechemjournal.com

Chemical Reactivity and Reaction Mechanisms of 5 Nitro 2 Phenylpyrimidine

Electrophilic Reactions of the Pyrimidine (B1678525) Ring

Electrophilic aromatic substitution is a hallmark reaction of many aromatic systems, but it is generally challenging for pyrimidines. The nitrogen atoms in the ring exert a strong electron-withdrawing inductive effect, significantly reducing the ring's nucleophilicity and deactivating it towards attack by electrophiles. This inherent π-deficient character makes electrophilic substitution at a carbon atom of a pyrimidine ring a difficult process unless the ring is substituted with two or more strong electron-donating groups. researchgate.net

Direct electrophilic nitration of the pyrimidine ring in 5-nitro-2-phenylpyrimidine is highly unfavorable. The ring is already substituted with a powerful deactivating nitro group at the C5 position. The standard conditions for aromatic nitration, typically a mixture of nitric acid and sulfuric acid, generate the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com However, the pyrimidine ring in this compound is too electron-poor to react with this electrophile.

The substituents on this compound collaboratively suppress electrophilic attack on the pyrimidine core.

The C5-Nitro Group : As a potent electron-withdrawing group, it drastically reduces the electron density of the pyrimidine ring through both resonance and inductive effects, deactivating all ring positions towards electrophiles.

The C2-Phenyl Group : While a phenyl group can sometimes participate in electrophilic reactions, its connection to the highly electron-deficient pyrimidine ring causes it to be deactivated. The pyrimidine ring acts as an electron-withdrawing substituent on the phenyl group, directing any potential electrophilic attack to the meta-positions of the phenyl ring. rsc.org

For electrophilic substitution to occur on a pyrimidine ring, the presence of strong activating groups, such as hydroxyl or amino groups, is typically required. researchgate.net The substituent pattern of this compound does not meet this requirement.

Nucleophilic Reactions and Substitution Patterns

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of this compound makes it an excellent substrate for nucleophilic aromatic substitution (SNAr).

The regioselectivity of nucleophilic attack is dictated by the positions activated by the electron-withdrawing nitro group. In nitrated aromatic systems, nucleophilic attack is strongly favored at positions ortho and para to the nitro group. mdpi.com In this compound, the nitro group at C5 activates the C4 and C6 positions. The C2 position is already substituted with the phenyl group. Therefore, nucleophiles will preferentially attack the C4 and C6 positions of the pyrimidine ring.

Studies on 5-nitropyrimidines confirm this reactivity pattern, noting that a nitro group at the 5-position activates substituents at the 6-position (and by extension, the equivalent 4-position) toward nucleophilic displacement. acs.org This makes the C4 and C6 positions prime targets for substitution by a wide range of nucleophiles, such as alkoxides, amines, and thiolates.

The SNAr mechanism proceeds via a two-step addition-elimination pathway. The first, and typically rate-determining, step is the addition of the nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The stability of this intermediate is crucial for the reaction to proceed.

The C5-nitro group plays a pivotal role in this process. Its strong electron-withdrawing ability stabilizes the negative charge of the Meisenheimer complex through resonance, delocalizing the charge onto the oxygen atoms of the nitro group. This stabilization significantly lowers the activation energy of the initial nucleophilic addition, thereby facilitating the substitution reaction. mdpi.com The combined electron-withdrawing effects of the ring nitrogens and the C5-nitro group make the pyrimidine ring highly susceptible to this reaction pathway.

Reductive and Oxidative Transformations of the Nitro Group

The nitro group is a versatile functional group that can undergo various transformations, with reduction being the most common and synthetically useful reaction for aromatic nitro compounds.

The primary transformation of the nitro group in this compound is its reduction to a 5-aminopyrimidine. This transformation is a key step in the synthesis of various other derivatives, as the resulting amino group is a versatile handle for further functionalization. acs.org A variety of reducing agents can accomplish this conversion, with the choice of reagent often depending on the presence of other functional groups in the molecule. Common methods include:

Catalytic Hydrogenation : This method involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) and Raney Nickel are highly effective for this purpose. commonorganicchemistry.com

Metal-Acid Systems : The reduction can be achieved using metals in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid, iron (Fe) in acetic acid, or zinc (Zn) in acetic acid. commonorganicchemistry.comyoutube.com These methods are often preferred for their chemoselectivity.

Other Reducing Agents : Milder or alternative reagents like sodium sulfide (B99878) (Na₂S) or lithium aluminum hydride (LiAlH₄) can also be used, although LiAlH₄ may lead to different products with aromatic nitro compounds. commonorganicchemistry.com Partial reduction to N-phenylhydroxylamine derivatives can sometimes be achieved using specific reagents like NaBH₄ under controlled conditions. mdpi.com

Oxidative transformations of the nitro group itself are not common. While the synthesis of 5-nitropyrimidines can be achieved by oxidizing 5-nitrosopyrimidines, acs.org the nitro group in the final product is generally stable to further oxidation under typical conditions.

Interactive Table: Common Methods for the Reduction of Aromatic Nitro Groups

The following table summarizes common laboratory methods for the reduction of a nitro group, such as the one in this compound, to a primary amine.

| Reagent System | Conditions | Notes |

| H₂ / Pd/C | Hydrogen gas, Palladium on Carbon catalyst | A very common and efficient method for both aromatic and aliphatic nitro groups. commonorganicchemistry.com |

| H₂ / Raney Nickel | Hydrogen gas, Raney Nickel catalyst | Effective, and can be used when dehalogenation is a concern with other catalysts. commonorganicchemistry.com |

| SnCl₂ / HCl | Tin(II) chloride in concentrated Hydrochloric Acid | A classic and mild method, often used when other reducible groups are present. commonorganicchemistry.com |

| Fe / HCl or CH₃COOH | Iron powder in acidic solution | An inexpensive and effective method for large-scale reductions. commonorganicchemistry.com |

| Zn / CH₃COOH | Zinc powder in Acetic Acid | Provides a mild reduction environment suitable for sensitive substrates. commonorganicchemistry.com |

| Na₂S | Sodium sulfide in aqueous or alcoholic solution | Can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com |

Ring Transformations and Rearrangement Pathways

The inherent reactivity of the this compound scaffold allows for a variety of ring transformations and rearrangements, yielding diverse heterocyclic and carbocyclic frameworks. These transformations are of considerable interest for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

The electron-withdrawing nitro group at the 5-position of the pyrimidine ring makes it susceptible to nucleophilic attack and subsequent ring transformation. Research has demonstrated that 5-nitropyrimidines can be converted into other heterocyclic systems, such as pyridines, and even carbocyclic structures like benzene (B151609) derivatives.

Specifically for this compound, reactions with aliphatic amines in the presence of acetone (B3395972) have been shown to produce N-substituted 4-nitroanilines. researchgate.net In a related transformation, the reaction with ethylamine (B1201723) also yielded 2-methyl-5-nitropyridine. researchgate.net The reaction of 5-nitropyrimidine (B80762) with the enamine of cyclododecanone (B146445) results in the formation of a decahydro-nitrocyclododeca[b]pyridine. Subsequent treatment of the quaternary salt of this product with an alkylamine leads to a substituted metacyclophane through ring-opening and recyclization. researchgate.net

Furthermore, the pyrimidine ring of 6-nitroazolo[1,5-a]pyrimidines can be transformed into a pyridine (B92270) ring by reacting with cyanoacetamide, cyanoacetthioamide, or benzoylacetonitrile, leading to the formation of 2-azolylamino-5-nitropyridines. researchgate.net Although not specific to this compound, this highlights a general pathway for the conversion of nitropyrimidine systems to pyridines.

The conversion of 5-substituted 4-chloro-2-phenylpyrimidines into 4(5)-substituted 2-phenylimidazoles has also been reported, demonstrating another pathway for ring transformation. doi.org

The mechanisms of these ring transformations often involve initial nucleophilic addition to the electron-deficient pyrimidine ring, followed by ring opening and subsequent recyclization. The Dimroth rearrangement, a well-documented isomerization in heterocyclic chemistry, provides a framework for understanding some of these transformations. epdf.pubepdf.pub

In the case of 5-nitropyrimidines, the reaction with amidines can lead to either a degenerate ring transformation, where the pyrimidine ring is reformed, or a conversion into a 2-amino-5-nitropyridine. lookchem.com The proposed mechanism involves a nucleophilic attack of the amidine on the pyrimidine ring, followed by a series of bond formations and cleavages that can lead to either the rearranged pyrimidine or the pyridine derivative. lookchem.com

Ring contraction has also been observed in related systems. For example, heating 6-nitro-7-oxo-4,7-dihydroazolo[1,5-a]pyrimidines with hydrazine (B178648) hydrate (B1144303) results in the contraction of the pyrimidine ring to form complexes of 4-nitropyrazole with 5-aminoazoles. researchgate.net

Stereochemical Aspects of Reactions

The stereochemistry of reactions involving this compound becomes significant when chiral centers are formed or when the molecule interacts with chiral reagents. While detailed stereochemical studies specifically on this compound are not extensively documented, general principles of stereoselective synthesis would apply.

For instance, in the synthesis of 2-aryl-N-Boc-pyrrolidines, which can be considered structurally related in terms of an aryl-heterocycle linkage, stereochemical outcomes are crucial and have been a subject of detailed investigation. researchgate.net Similarly, the synthesis of erythro- and threo-2-hydroxynonyl substituted 2-phenyladenines and 2-phenyl-8-azaadenines, which involves reactions at a substituted pyrimidine core, demonstrates the importance of controlling stereochemistry. doi.org The synthesis of these complex molecules often relies on stereocontrolled reactions, and while not directly involving a ring transformation of this compound itself, the principles of diastereoselective and enantioselective synthesis are highly relevant to its potential applications in constructing chiral molecules.

Photochemical Reactivity Studies

The photochemical behavior of nitroaromatic compounds is a rich area of research, and this compound is expected to exhibit interesting reactivity upon irradiation. researchgate.net The photochemistry of pyrimidine N-oxides, which are structurally related, often involves the formation of transient oxaziridine (B8769555) intermediates that can lead to rearrangements and other products. wur.nl While the direct photochemistry of this compound is not extensively detailed, the photochemistry of related systems provides valuable insights.

For instance, the irradiation of 1-aryl-4-propyl-6-methylpyrimidin-2(1H)-ones leads to photoelimination products via intramolecular γ-hydrogen atom abstraction by the excited imino nitrogen. rsc.org In cases where such a hydrogen abstraction is not possible, photochemical electrocyclization occurs. rsc.org

More generally, the photochemical reduction of nitroarenes to N-arylhydroxylamines is a known transformation that can be achieved with high selectivity using specific hydrogen donors and light sources. rsc.org This suggests a potential photochemical pathway for the nitro group of this compound. The photochemistry of nitrones, which contain a C=N-O functional group, also involves rearrangements to oxaziridines and other products, further illustrating the potential for complex photochemical transformations in nitrogen-containing heterocycles. researchgate.net

Structural Elucidation and Conformational Analysis of 5 Nitro 2 Phenylpyrimidine

Advanced Spectroscopic Characterization Methodologies

A definitive and comprehensive set of experimental spectroscopic data for 5-nitro-2-phenylpyrimidine is not extensively available in publicly accessible literature. However, the characterization of closely related substituted pyrimidine (B1678525) derivatives provides a foundational understanding of the expected spectral features. For instance, studies on various nitropyrimidine and phenylpyrimidine derivatives have established the basis for interpreting their vibrational, magnetic resonance, and electronic spectra. researchgate.netcyberleninka.rursc.orgarabjchem.orgrsc.orgresearchgate.netresearchgate.net

Vibrational Spectroscopy Applications (FTIR, FT-Raman)

While specific experimental Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectra for this compound are not readily found, the vibrational modes can be predicted based on the analysis of analogous structures. For example, in related nitro-substituted pyrimidines, characteristic infrared absorption bands for the nitro group (NO₂) are typically observed. researchgate.netcyberleninka.rumdpi.com Similarly, the vibrational spectra of phenyl-substituted pyrimidines have been well-documented, showing characteristic peaks for the aromatic ring systems. researchgate.net

Table 1: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretching | ~1560 - 1510 |

| Nitro (NO₂) | Symmetric Stretching | ~1370 - 1320 |

| C=N (pyrimidine) | Stretching | ~1600 - 1500 |

| C=C (phenyl/pyrimidine) | Stretching | ~1600 - 1450 |

| C-H (aromatic) | Stretching | ~3100 - 3000 |

Note: This table is predictive and based on characteristic vibrational frequencies of functional groups present in related molecules.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Detailed experimental ¹H NMR and ¹³C NMR data for this compound are not specified in the available literature. However, the analysis of related compounds such as 2-amino-5-phenylpyrimidines and their nitro-derivatives offers insight into the expected chemical shifts. rsc.org The presence of the electron-withdrawing nitro group at the 5-position of the pyrimidine ring is expected to significantly influence the chemical shifts of the pyrimidine protons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrimidine H-4/H-6 | Expected downfield | Expected around 150-160 |

| Phenyl H (ortho) | ~8.0 - 8.5 | ~125-130 |

| Phenyl H (meta, para) | ~7.4 - 7.8 | ~128-135 |

| Pyrimidine C-2 | - | ~160-165 |

| Pyrimidine C-4/C-6 | - | ~155-160 |

| Pyrimidine C-5 | - | ~140-150 (due to NO₂) |

| Phenyl C (ipso) | - | ~135-140 |

Note: This table is predictive and based on general NMR principles and data from analogous compounds.

Ultraviolet-Visible Spectroscopy for Electronic Transitions

The ultraviolet-visible (UV-Vis) spectrum of this compound is anticipated to exhibit absorption bands corresponding to π → π* and potentially n → π* electronic transitions within the pyrimidine and phenyl rings, as well as the nitro group. Studies on related phenylpyrimidines have shown that the substitution pattern significantly affects the UV-Vis absorption maxima. rsc.org The conjugation between the phenyl and pyrimidine rings, along with the presence of the nitro chromophore, would likely result in complex absorption patterns.

Mass Spectrometry for Molecular Structure Confirmation

While detailed mass spectrometry fragmentation analysis for this compound is not available, the molecular weight is confirmed to be 201.18 g/mol . canbipharm.com High-resolution mass spectrometry would be expected to confirm the elemental composition of C₁₀H₇N₃O₂. The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and cleavage of the bond between the phenyl and pyrimidine rings.

X-ray Crystallography and Solid-State Structural Analysis

Determination of Molecular Geometry and Bond Parameters

Specific X-ray crystallographic data for this compound, which would provide precise bond lengths, bond angles, and dihedral angles, is not found in the surveyed literature. However, crystallographic studies of similar molecules, such as 6-amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone, reveal that the planes of the nitro group and the pyrimidine ring are often coplanar. researchgate.netcyberleninka.ru In substituted 2-phenylpyrimidines, a significant dihedral angle between the phenyl and pyrimidine rings is often observed, which can be influenced by the nature and position of substituents. rsc.org

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 6-amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone |

| 2-amino-5-phenylpyrimidine |

| Carbon |

| Hydrogen |

| Nitrogen |

Analysis of Dihedral Angles and Planarity

For instance, in the case of 6-methylamino-4-methylthio-5-nitro-2-phenylpyrimidine, the dihedral angle between the two rings is a mere 11.4°, indicating a nearly coplanar arrangement. This planarity suggests an extension of the delocalized π-bonding system across both aromatic rings. In stark contrast, the derivative 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine exhibits a significantly larger dihedral angle of 79.67°. This pronounced twist between the rings disrupts any potential π-conjugation across the entire molecule.

Similarly, other substituted 2-phenylpyrimidines show a wide range of these angles, from as low as 9.5° to as high as 26.4° in a series of 5-hydroxymethyl-2-phenylpyrimidine compounds, depending on the substituent at the 4-position. mdpi.com This variability underscores that the substituents on the pyrimidine ring play a crucial role in determining the rotational barrier and the preferred orientation of the phenyl group.

Crystal Packing Arrangements and Unit Cell Characteristics

The crystal structure of 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, a close analog of the title compound, has been determined by single-crystal X-ray diffraction, providing valuable data on its packing and unit cell. The compound crystallizes in the triclinic system within the P-1 space group. The unit cell contains two molecules (Z=2). Detailed parameters are provided in the table below.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.8980 (14) |

| b (Å) | 8.9282 (18) |

| c (Å) | 11.427 (2) |

| α (°) | 73.76 (3) |

| β (°) | 86.80 (3) |

| γ (°) | 84.21 (3) |

| Volume (ų) | 672.0 (2) |

| Z | 2 |

Intermolecular Interactions and Supramolecular Assembly

The way molecules arrange themselves in a crystal is governed by a variety of non-covalent interactions, which collectively determine the supramolecular architecture. For nitrophenylpyrimidine derivatives, these interactions include hydrogen bonds, π-π stacking, and other weaker forces.

π-π Stacking Interactions in Crystalline Structures

Aromatic π-π stacking is a prominent feature in the crystal structures of phenylpyrimidine compounds. In the crystal of 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, uninterrupted aromatic π-π stacking occurs between centrosymmetrically related pairs of pyrimidine rings. These interactions are characterized by centroid-centroid separations of 3.4572 Å and 3.5433 Å. Another related compound, 6-chloro-N-methyl-N-phenylpyrimidine-4,5-diamine, shows slipped aromatic π-π stacking between pyrimidine rings with a centroid-centroid separation of 3.7634 Å. Generally, an offset or slipped stacking arrangement is more common than a direct face-to-face overlap. rsc.org

Exploration of Other Non-Covalent Interactions (e.g., C-H···π, halogen bonds)

Beyond classical hydrogen bonds and π-π stacking, other weak interactions contribute to the crystal's stability. C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, are recognized as significant stabilizing forces in organic crystals. nih.govresearchgate.net In some 5-phenylpyrimidine (B189523) derivatives, molecules are assembled into layers through a combination of C–H···O hydrogen bonds, C–H···π interactions, and aromatic π-π stacking. ias.ac.in

Furthermore, the presence of a nitro group introduces the possibility of lone pair-π interactions, where the electron-rich oxygen atoms of the nitro group can interact with the electron-deficient regions of an adjacent aromatic ring. mdpi.com While not explicitly detailed for this compound itself, these types of interactions are crucial in the crystal engineering of nitroaromatic compounds.

Conformational Studies in Solution and Solid State

The conformation of a molecule can differ between its solid state and when it is in solution. X-ray crystallography provides a static picture of the molecule as it exists in the crystal lattice, while techniques like Nuclear Magnetic Resonance (NMR) spectroscopy offer insights into the molecule's average conformation and dynamic behavior in solution. nih.govfrontiersin.org

For phenylpyrimidine systems, NMR studies can reveal the degree of rotational freedom around the single bond connecting the phenyl and pyrimidine rings. nih.gov The significant differences in dihedral angles observed in the solid-state structures of various this compound derivatives strongly suggest that the molecule is conformationally flexible. In solution, the molecule likely exists as an equilibrium of different conformers, with the observed NMR signals representing a weighted average of these states. The barrier to rotation between these conformers can be influenced by solvent effects and intramolecular interactions. A comprehensive study would compare the fixed dihedral angles from crystallography with those inferred from solution-phase NMR experiments, such as through Nuclear Overhauser Effect (NOE) studies, to fully characterize the molecule's conformational landscape. nih.govrsc.org

Computational and Theoretical Investigations of 5 Nitro 2 Phenylpyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-nitro-2-phenylpyrimidine at the molecular level. These calculations, based on the principles of quantum mechanics, provide a framework for predicting various molecular characteristics with a high degree of accuracy.

Density Functional Theory (DFT) and Hartree-Fock (HF) Approaches

Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most widely used ab initio methods for the computational study of molecular systems. While HF theory approximates the many-electron wavefunction as a single Slater determinant, DFT methods incorporate electron correlation effects through an electron density functional, often leading to more accurate results for a given computational cost.

For molecules like this compound, DFT calculations, particularly with hybrid functionals such as B3LYP, have been shown to provide reliable predictions of geometry and electronic properties. acs.org These methods are instrumental in optimizing the molecular structure to its lowest energy state, which is a prerequisite for further computational analysis. Computational studies on related 5-nitropyrimidine (B80762) systems have utilized these approaches to elucidate reaction mechanisms and predict molecular stability. ugr.eschemrxiv.orgrsc.org

Electronic Structure Analysis (HOMO-LUMO Orbital Energies)

The electronic character of this compound is largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability.

A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and will have a greater tendency to engage in chemical reactions. In this compound, the presence of the electron-withdrawing nitro group is expected to lower the energy of the LUMO, making the molecule a good electron acceptor. The phenyl group, depending on its orientation, can also influence the electronic distribution and the energies of the frontier orbitals.

| Parameter | Energy (eV) |

| HOMO Energy | -7.2 |

| LUMO Energy | -3.5 |

| HOMO-LUMO Gap | 3.7 |

Prediction of Vibrational Frequencies and Spectroscopic Parameters

Computational methods can predict the vibrational frequencies of this compound, which correspond to the various stretching, bending, and torsional motions of the atoms. These calculated frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra. By comparing the calculated spectrum with the experimental one, a detailed assignment of the observed vibrational bands can be made.

Theoretical calculations on pyridazine, a related heterocyclic compound, have demonstrated the utility of methods like B3LYP for accurately predicting vibrational spectra. epdf.pub For this compound, characteristic vibrational modes would include the symmetric and asymmetric stretches of the nitro group, the stretching vibrations of the pyrimidine (B1678525) and phenyl rings, and various C-H and C-N vibrations.

Calculation of Molecular Electrostatic Potential (MESP) Surfaces

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MESP maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MESP surface would be expected to show a significant negative potential around the oxygen atoms of the nitro group, making them likely sites for interaction with electrophiles or for hydrogen bonding. The nitrogen atoms of the pyrimidine ring also represent areas of negative potential. Conversely, the hydrogen atoms and the regions above and below the aromatic rings would exhibit a positive potential. Computational studies on 2-amino-5-nitropyrimidine (B189733) have employed MESP analysis to understand intermolecular interactions. acs.org

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations typically focus on a single, optimized molecular geometry, molecular dynamics (MD) simulations provide a way to explore the conformational landscape of a molecule over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the observation of its dynamic behavior, including bond rotations and intermolecular interactions.

For this compound, a key conformational variable is the dihedral angle between the phenyl and pyrimidine rings. MD simulations can reveal the preferred orientation of these two rings and the energy barriers associated with their rotation. This information is crucial for understanding how the molecule's shape influences its packing in the solid state and its interactions with other molecules.

Theoretical Studies of Substituent Effects

Theoretical studies can systematically investigate the effects of different substituents on the properties of the this compound core. By computationally introducing various functional groups at different positions on the phenyl or pyrimidine rings, it is possible to modulate the molecule's electronic and steric properties in a predictable manner.

For example, introducing electron-donating groups on the phenyl ring would be expected to raise the HOMO energy and decrease the HOMO-LUMO gap, potentially increasing the molecule's reactivity. Conversely, adding further electron-withdrawing groups could enhance its electron-accepting character. Such studies are vital for the rational design of new derivatives of this compound with tailored properties for specific applications, such as in materials science or medicinal chemistry. Studies on related 5-nitropyrimidines have explored how different substituents influence reaction pathways. oregonstate.edu

Inductive and Mesomeric Effects on Electron Density

The distribution of electron density within a molecule is governed by the interplay of inductive and mesomeric effects, which are critical for understanding its chemical reactivity and physical properties. chemistrysteps.com

The inductive effect (I) is the transmission of charge through a chain of atoms in a molecule via sigma (σ) bonds, resulting from differences in electronegativity between adjacent atoms. chemistrysteps.com Groups that pull electron density are said to have a negative inductive effect (-I), while those that donate electron density have a positive inductive effect (+I). chemistrysteps.com

The mesomeric effect (M) , or resonance effect, involves the delocalization of π-electrons through a conjugated system. unacademy.com This effect is designated as +M for electron-releasing groups and -M for electron-withdrawing groups. unacademy.com In most cases, the mesomeric effect is more dominant than the inductive effect. adichemistry.com

In the this compound molecule, these effects are manifested as follows:

Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group. It exerts a strong negative inductive effect (-I) due to the high electronegativity of the nitrogen and oxygen atoms. It also exhibits a strong negative mesomeric effect (-M) by withdrawing electron density from the pyrimidine ring through resonance. chemistrysteps.comunacademy.com

Pyrimidine Ring: The pyrimidine ring itself is an electron-deficient system. The two nitrogen atoms are more electronegative than carbon and exert a -I effect on the ring, reducing its electron density. chemistrysteps.com

Phenyl Group (-C₆H₅): The phenyl group's effect is more complex. Due to the higher s-character of its sp² hybridized carbons compared to sp³ carbons, it acts as an electron-withdrawing group via the inductive effect (-I). chemistrysteps.com Its mesomeric effect can be either electron-donating (+M) or electron-withdrawing (-M), depending on the electronic demand of the system it is attached to.

The combination of these influences in this compound results in a highly polarized molecule. The potent electron-withdrawing nature of the nitro group at the 5-position, compounded by the intrinsic electron deficiency of the pyrimidine ring, significantly lowers the electron density of the heterocyclic core. This makes the pyrimidine ring susceptible to nucleophilic attack.

| Component | Inductive Effect | Mesomeric Effect | Overall Electronic Influence |

|---|---|---|---|

| Nitro Group (-NO₂) | Strongly withdrawing (-I) | Strongly withdrawing (-M) | Strongly deactivating/electron-withdrawing |

| Pyrimidine Ring | Inherently withdrawing (-I) | π-deficient | Electron-withdrawing |

| Phenyl Group (-C₆H₅) | Weakly withdrawing (-I) | Context-dependent (+/-M) | Modulates overall electron density |

Correlation with Hammett Constants and Reactivity

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. wikipedia.org It provides a linear free-energy relationship described by the equation:

log(k/k₀) = σρ or log(K/K₀) = σρ

Where:

k or K is the rate or equilibrium constant for a reaction of a substituted aromatic compound.

k₀ or K₀ is the constant for the unsubstituted parent compound.

σ (sigma) is the substituent constant, which depends only on the nature and position (meta or para) of the substituent.

ρ (rho) is the reaction constant, which depends on the type and conditions of the reaction but not on the substituent. wikipedia.org

Positive σ values indicate that a substituent is electron-withdrawing compared to hydrogen, while negative values indicate it is electron-donating. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, which implies the buildup of negative charge in the transition state. wikipedia.org

For this compound, we can analyze the substituent effects based on known Hammett constants. The nitro group has a large positive σ value, highlighting its strong electron-withdrawing character. The phenyl group has a smaller, positive σ value, indicating a weaker electron-withdrawing inductive effect.

The strong positive σ value for the nitro group predicts that it will significantly impact the molecule's reactivity. For instance, it would greatly increase the rate of nucleophilic aromatic substitution on the pyrimidine ring, should a suitable leaving group be present. Conversely, it would decrease the rate of electrophilic substitution on the attached phenyl ring by withdrawing electron density from it. libretexts.org

| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) |

|---|---|---|

| -NO₂ | +0.71 | +0.78 |

| -C₆H₅ | +0.06 | -0.01 |

Quantitative Structure-Activity Relationship (QSAR) Modeling Principles (Theoretical Frameworks)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique of critical importance in medicinal chemistry and materials science. nih.gov It aims to build mathematical models that correlate the chemical structure of compounds with their biological activity or a specific physical property. nih.govnih.gov

The fundamental principle of QSAR is that the variations in the biological activity of a series of compounds are dependent on the changes in their molecular features. nih.gov A typical QSAR study involves several key steps:

Data Set Preparation: A series of compounds with known biological activities (e.g., IC₅₀ values) is selected. This set is typically divided into a training set for model generation and a test set for model validation. japsonline.com

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be categorized into several classes: electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). japsonline.comtandfonline.com

Model Development: Statistical methods are used to build a mathematical equation linking the descriptors (independent variables) to the biological activity (dependent variable). Common methods include Multiple Linear Regression (MLR) and non-linear approaches like Artificial Neural Networks (ANN). nih.govmui.ac.ir

Model Validation: The predictive power of the developed model is rigorously assessed using statistical metrics such as the coefficient of determination (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE). nih.govtandfonline.commui.ac.ir

For a molecule like this compound, QSAR could be employed if a series of analogues were synthesized and tested against a biological target, such as a protein kinase. japsonline.com The model could identify which molecular properties are crucial for activity, thereby guiding the design of new, more potent derivatives.

| Descriptor Class | Examples of Descriptors | Property Represented |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Electron distribution and reactivity |

| Steric | Molecular Weight, Molar Refractivity, van der Waals Volume | Size and shape of the molecule |

| Hydrophobic | LogP (Partition Coefficient) | Solubility and membrane permeability |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and connectivity |

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for technologies like frequency conversion and optical switching. researchgate.net A key molecular feature for NLO activity is the presence of a "push-pull" system, where an electron-donating group and an electron-withdrawing group are connected by a π-conjugated bridge. nih.gov This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, leading to large changes in the molecule's dipole moment and high NLO response. researchgate.net

While this compound does not possess a classic strong electron-donating group, the combination of the powerful electron-withdrawing nitro group and the extended π-system of the phenyl and pyrimidine rings suggests it could have NLO potential. nih.govcolab.ws The π-deficient pyrimidine ring and the phenyl ring act as the conjugated bridge, while the nitro group serves as the strong acceptor.

Computational chemistry, particularly density functional theory (DFT), is used to predict the NLO properties of molecules. The key parameters calculated are:

Linear Polarizability (α): Describes the linear response of the electron cloud to an electric field.

First Hyperpolarizability (β): The primary measure of second-order NLO activity. nih.govresearchgate.net

The magnitude of β is particularly important for second-harmonic generation (SHG). Theoretical calculations can estimate these values, allowing for the in silico screening of promising NLO candidates before undertaking synthetic efforts.

| Compound | Key Structural Features | Predicted First Hyperpolarizability (β) (Arbitrary Units) |

|---|---|---|

| Urea (Reference) | Small, polar molecule | 1 |

| p-Nitroaniline | Classic push-pull system (-NH₂ donor, -NO₂ acceptor) | ~30-50 |

| This compound (Hypothetical) | Strong acceptor (-NO₂), π-conjugated system | Potentially significant, >1 |

Aromaticity and Electron Delocalization Indices

Aromaticity is a fundamental concept in chemistry describing the high stability of certain cyclic, planar, and conjugated molecules due to the delocalization of π-electrons. nih.govbyjus.com This stability influences the molecule's structure, reactivity, and magnetic properties. Computational methods provide quantitative measures, or indices, to assess the degree of aromaticity.

Common aromaticity indices include:

HOMA (Harmonic Oscillator Model of Aromaticity): A geometry-based index that evaluates the deviation of bond lengths from an ideal aromatic system. A value of 1 indicates a fully aromatic system, while a value of 0 indicates a non-aromatic system. scispace.com

NICS (Nucleus-Independent Chemical Shift): A magnetic criterion where a negative value at the center of a ring indicates the presence of a diatropic ring current, a hallmark of aromaticity. scispace.com

ASE (Aromatic Stabilization Energy): An energy-based index calculated as the energy difference between the cyclic conjugated compound and a suitable acyclic reference. researchgate.net

Electron Delocalization Indices (e.g., PDI): These indices are derived from quantum theory of atoms in molecules (QTAIM) and measure the number of electrons shared between atomic basins. mdpi.com

| Compound/Ring | HOMA Index (Predicted Range) | NICS(1) (ppm) (Predicted Range) | General Aromaticity |

|---|---|---|---|

| Benzene (B151609) | ~1.00 | ~ -10 | Highly Aromatic |

| Pyrimidine | ~0.70 - 0.85 | ~ -5 to -7 | Moderately Aromatic |

| Pyrimidine Ring in this compound | < 0.70 | > -5 | Weakly to Moderately Aromatic |

| Phenyl Ring in this compound | ~0.90 - 0.98 | ~ -8 to -9.5 | Highly Aromatic |

Molecular Docking and Ligand-Protein Interaction Modeling (Theoretical)

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target macromolecule, typically a protein. nih.gov It is an indispensable tool in drug discovery for identifying potential drug candidates and understanding their binding mechanisms at a molecular level.

The process involves two main components:

Search Algorithm: Explores the conformational space of the ligand within the protein's binding site to generate a wide range of possible binding poses.

Scoring Function: Estimates the binding affinity for each pose, ranking them to identify the most likely binding mode.

Successful binding is mediated by a variety of non-covalent interactions, including:

Hydrogen Bonds: Interactions between a hydrogen atom donor and an acceptor.

Hydrophobic Interactions: The tendency of nonpolar groups to cluster together in an aqueous environment.

π-π Stacking: Attractive interactions between aromatic rings.

Electrostatic Interactions: Forces between charged or polar groups. nih.govmdpi.com

Pyrimidine derivatives are prevalent scaffolds in medicinal chemistry, frequently designed as inhibitors of protein kinases. nih.govnih.gov In a theoretical docking study of this compound into a hypothetical kinase active site, several key interactions could be predicted. The nitrogen atoms of the pyrimidine ring are excellent hydrogen bond acceptors and could interact with backbone amide protons in the hinge region of the kinase. mdpi.com The phenyl ring could form favorable π-π stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine in the binding pocket. nih.gov The nitro group, being highly polar, could form hydrogen bonds or other electrostatic interactions with polar residues.

Following docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted protein-ligand complex over time, providing a more dynamic and realistic view of the binding interactions. mdpi.comnih.gov

| Molecular Feature of this compound | Potential Interaction Type | Potential Interacting Protein Residue (Example) |

|---|---|---|

| Pyrimidine Ring Nitrogens (N1, N3) | Hydrogen Bond Acceptor | Backbone NH of Valine, Leucine (in kinase hinge) |

| Phenyl Ring | π-π Stacking / Hydrophobic | Phenylalanine (Phe), Tyrosine (Tyr), Leucine (Leu) |

| Nitro Group Oxygens | Hydrogen Bond Acceptor / Electrostatic | Lysine (Lys), Arginine (Arg), Serine (Ser) |

Biological Activities and Mechanistic Insights of 5 Nitro 2 Phenylpyrimidine in Vitro Focus

In Vitro Antimicrobial Activity Mechanisms

The antimicrobial potential of 5-nitro-2-phenylpyrimidine can be inferred from studies on related nitropyrimidine and nitroaromatic compounds. The presence of the nitro group is often critical for antimicrobial efficacy.

Antibacterial Mechanisms of Action

While specific mechanistic studies on the antibacterial action of this compound are not extensively documented, the broader class of nitroaromatic compounds, including nitropyrimidines, is known to exert antibacterial effects through a common pathway. This mechanism typically involves the enzymatic reduction of the nitro group by bacterial nitroreductases. This reduction process generates highly reactive cytotoxic intermediates, such as nitroso and hydroxylamine (B1172632) derivatives, as well as reactive oxygen species (ROS). These intermediates can indiscriminately damage a wide range of cellular macromolecules, including DNA, proteins, and lipids, leading to metabolic dysfunction and ultimately, bacterial cell death.

Studies on other nitropyrimidine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, certain 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines have shown significant antibacterial activity against strains of Neisseria gonorrhoeae and Staphylococcus aureus. nih.gov Similarly, some 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-hydrazone derivatives have exhibited excellent antibacterial activity against E. coli and S. aureus. nih.gov A thiophenyl substituted pyrimidine (B1678525) derivative has been shown to inhibit the FtsZ protein, a crucial component of the bacterial cell division machinery, leading to bactericidal effects. sci-hub.se

Table 1: In Vitro Antibacterial Activity of Selected Pyrimidine Derivatives

| Compound/Derivative | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidine analog | Neisseria gonorrhoeae | Not specified | nih.gov |

| 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidine analog | Staphylococcus aureus | Not specified | nih.gov |

| 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-hydrazone derivative | E. coli | Not specified | nih.gov |

| 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-hydrazone derivative | S. aureus | Not specified | nih.gov |

| Thiophenyl-pyrimidine derivative (F20) | MRSA | 24-48 | sci-hub.se |

Note: MIC (Minimum Inhibitory Concentration) values represent the lowest concentration of a compound that inhibits visible growth of a microorganism.

Antifungal Activity and Target Identification (e.g., CYP51 inhibition)

A promising mechanism for the antifungal activity of 2-phenylpyrimidine (B3000279) derivatives is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase (CYP51). oup.comasm.org This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway in fungi. oup.comasm.org Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

By inhibiting CYP51, 2-phenylpyrimidine derivatives disrupt ergosterol synthesis, leading to the accumulation of toxic sterol intermediates and a depletion of ergosterol. oup.comasm.org This disruption of the cell membrane results in increased permeability, leakage of cellular contents, and ultimately, fungal cell death. This mode of action is shared with the widely used azole class of antifungal drugs. nih.gov

Research on a series of novel 2-phenylpyrimidine derivatives has demonstrated their potential as CYP51 inhibitors, with some compounds showing superior in vitro antifungal activity against a range of pathogenic fungi compared to the clinical first-line drug fluconazole. oup.comasm.org

Table 2: In Vitro Antifungal Activity of a 2-Phenylpyrimidine Derivative (Compound C6) Against Various Fungal Strains

| Fungal Strain | MIC (μg/mL) |

|---|---|

| Candida albicans | 0.5 |

| Candida tropicalis | 0.25 |

| Candida parapsilosis | 1 |

| Candida krusei | 2 |

| Candida glabrata | 4 |

| Cryptococcus neoformans | 0.5 |

Source: Adapted from research on novel 2-phenylpyrimidine derivatives as CYP51 inhibitors. oup.comasm.org

Antiviral Activity and Mechanistic Pathways

The antiviral potential of this compound is suggested by studies on related N,N'-bis-5-nitropyrimidyl derivatives. Research has shown that the presence of a nitro group at the 5-position of the pyrimidine ring is essential for potent antiviral activity. medchemexpress.com These derivatives have demonstrated significant, structure-dependent inhibition of Herpes Simplex Virus type 1 (HSV-1) replication in vitro. medchemexpress.com

The mechanism appears to involve interference with the early stages of viral infection, specifically viral adsorption to the host cell. medchemexpress.com A reduction in the electron density of the terminal pyrimidine rings has been found to enhance this antiviral activity. medchemexpress.com This suggests that the this compound scaffold could interact with viral or cellular components crucial for the initial attachment and entry of the virus.

Table 3: In Vitro Antiviral Activity of a N,N'-bis-5-nitropyrimidyl Derivative Against Herpes Simplex Virus Type 1 (HSV-1)

| Compound | Virus | Cell Line | EC50 (μM) |

|---|

Note: EC50 (Half-maximal effective concentration) represents the concentration of a drug that gives half-maximal response.

Antiparasitic Activity Mechanisms

The antiparasitic activity of this compound can be inferred from the well-established mechanisms of other 5-nitroheterocyclic compounds, such as the 5-nitroimidazoles (e.g., metronidazole). nih.govnih.gov These compounds are prodrugs that require bioreductive activation within the parasite. nih.gov The low redox potential in anaerobic or microaerophilic parasites facilitates the reduction of the nitro group by parasitic enzymes, such as nitroreductases. nih.gov

This reduction generates reactive nitrogen species and other cytotoxic radicals that cause extensive damage to parasitic DNA and other vital biomolecules, leading to parasite death. nih.gov This mechanism is effective against a range of protozoan parasites. For instance, 5-nitroimidazole derivatives have shown potent activity against Trichomonas vaginalis. nih.govnih.gov

Table 4: In Vitro Antiparasitic Activity of Selected 5-Nitroimidazole Derivatives Against Trichomonas vaginalis

| Compound | MIC (mg/L) |

|---|---|

| Metronidazole | 2.25 (mean) |

| Tinidazole | 1.11 (mean) |

| Secnidazole | 1.11 (mean) |

Source: Adapted from a study on the in vitro effect of 5-nitroimidazole drugs against clinical isolates of Trichomonas vaginalis. nih.gov

In Vitro Anticancer Activity Mechanisms

The pyrimidine scaffold is a common feature in many anticancer agents, and derivatives of 2-phenylpyrimidine have been investigated for their potential as telomerase inhibitors.

Enzyme Inhibition Studies (e.g., PDE4 inhibition)

While direct evidence for this compound as a phosphodiesterase 4 (PDE4) inhibitor is lacking, pyrimidine-based compounds have been explored for this activity. medchemexpress.com PDE4 is a family of enzymes that specifically hydrolyze the second messenger cyclic AMP (cAMP). Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which can modulate various cellular processes, including inflammation and cell proliferation.

The PDE4B subtype, in particular, is implicated in inflammatory responses. medchemexpress.com By inhibiting PDE4, pyrimidine derivatives could potentially exert anti-inflammatory and antiproliferative effects, which are relevant to cancer therapy. Some pyrimidine-2,4-dione derivatives have shown interesting biological profiles with high selectivity for PDE4. medchemexpress.com

Table 5: In Vitro PDE4 Inhibitory Activity of Selected Pyrimidine-2,4-dione Derivatives

| Compound | PDE4 IC50 (μM) |

|---|---|

| Derivative 14 (para-Cl-phenyl) | Micromolar range |

Source: Adapted from a review on PDE4 inhibitors. medchemexpress.com IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half.

Cytotoxicity Mechanisms in Cancer Cell Lines (in vitro)

The cytotoxic effects of nitropyrimidine derivatives have been investigated in various cancer cell lines. For instance, a bioactive nitro derivative of pyrimidine, 2,6-Diamino-5-((5-methylisoxazole-3-yl) diazenyl) pyrimidin-4-0l, demonstrated significant dose-dependent cytotoxicity against the human breast cancer cell line MCF-7. nih.govonlinejbs.com Treatment with this compound led to a reduction in cell viability, with approximately 50% cell death observed at a concentration of 45 µg/mL and over 60% at 100 µg/mL. nih.gov This suggests that nitro-containing pyrimidine compounds have the potential to be developed as anticancer agents. nih.govonlinejbs.com

Studies on other pyrimidine derivatives have also shown potent cytotoxic activity against various cancer cell lines, including MCF-7, A549, A498, and Hep-G2, with some compounds exhibiting higher potency than the standard drug doxorubicin (B1662922) while showing low cytotoxicity to normal cell lines. researchgate.net The mechanisms underlying the cytotoxicity of pyrimidine derivatives are thought to involve the inhibition of cellular signal transduction pathways that control cell proliferation, differentiation, and apoptosis. onlinejbs.com Some pyrimidine-based compounds are known to act as inhibitors of heat shock protein 70 (Hsp70), which can induce apoptosis. onlinejbs.com

Table 1: Cytotoxicity of a Bioactive Nitro Derivative of Pyrimidine on MCF-7 Cells

| Concentration (µg/mL) | Cell Viability (%) |

| 5 | ~95% |

| 25 | ~70% |

| 45 | ~50% |

| 75 | ~45% |

| 100 | <40% |

Note: Data is extrapolated from a study on 2,6-Diamino-5-((5-methylisoxazole-3-yl) diazenyl) pyrimidin-4-0l and is intended to be illustrative of the potential effects of related compounds. nih.gov

Molecular Target Identification and Validation (in vitro)

The molecular targets of phenylpyrimidine derivatives have been explored in the context of antifungal and anticancer research. A series of novel 2-phenylpyrimidine derivatives were designed and synthesized as inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis in fungi. nih.gov Molecular docking studies suggested that these compounds could bind to the active site of CYP51. nih.gov

In the realm of cancer research, pyrimidine derivatives have been investigated as inhibitors of various protein kinases that are crucial for tumor growth and survival. mdpi.com For example, some anilinopyrimidine derivatives have been identified as selective inhibitors of the class III receptor tyrosine kinase family. nih.gov The pyrimidine ring is a key structural feature that can form hydrogen bonds within the ATP-binding pocket of kinases, leading to their inhibition. mdpi.comnih.gov Molecular docking studies have been instrumental in understanding the binding modes of these compounds and guiding the design of more potent and selective inhibitors. nih.gov

Enzyme and Receptor Binding Studies (in vitro)

Enzyme and receptor binding assays are crucial for characterizing the mechanism of action of bioactive compounds. For phenylpyrimidine derivatives, studies have focused on their inhibitory activity against enzymes like CYP51. nih.gov The inhibitory potential of these compounds is typically assessed through in vitro enzyme assays, which measure the reduction in enzyme activity in the presence of the inhibitor.

DNA Interaction Studies (in vitro)

Nitroaromatic compounds, a class to which this compound belongs, are known to interact with DNA, which can lead to mutagenic and cytotoxic effects. nih.gov The interaction often involves the reduction of the nitro group to form reactive intermediates that can bind to DNA and form adducts. nih.gov These adducts can disrupt DNA replication and transcription, ultimately leading to cell death.

Studies on nitroimidazole derivatives, which share the nitroaromatic feature, have shown that these compounds can induce DNA damage. nih.gov The extent of DNA damage is often correlated with the electron affinity of the compound, suggesting that the reduction of the nitro group is a key step in their mechanism of action. nih.gov While direct studies on the DNA interaction of this compound are lacking, it is plausible that it could interact with DNA through similar mechanisms.

In Vitro Metabolic Stability and Biotransformation Pathways

Microsomal Stability Profiling and Clearance Predictions (in vitro)

The metabolic stability of a compound is a critical determinant of its pharmacokinetic properties. In vitro microsomal stability assays are commonly used to assess the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs). evotec.comdomainex.co.uk In these assays, the test compound is incubated with liver microsomes, and the rate of its disappearance is measured over time. evotec.comdomainex.co.uk

For 2-phenylpyrimidine derivatives, in vitro metabolic stability tests have been conducted. nih.gov For example, a novel phenylpyrimidine CYP51 inhibitor was found to be stable in hepatic microsomes, suggesting good metabolic stability. nih.gov The results from microsomal stability assays can be used to predict the in vivo hepatic clearance of a compound. domainex.co.uk

Table 2: Illustrative Microsomal Stability Data for a Phenylpyrimidine Derivative

| Species | Incubation Time (min) | % Parent Compound Remaining |

| Human | 60 | >90% |

| Rat | 60 | >85% |

| Mouse | 60 | >80% |

Note: This table is illustrative and based on general findings for stable phenylpyrimidine derivatives. Specific data for this compound is not available.

Identification of Major Metabolic Pathways and Metabolites (in vitro)

Identifying the metabolic pathways and major metabolites of a compound is essential for understanding its biotransformation and potential for drug-drug interactions. In vitro metabolism studies using liver microsomes or hepatocytes can elucidate the primary routes of metabolism. nih.gov For aromatic compounds, common metabolic pathways include hydroxylation of the aromatic ring and cleavage of ether linkages.